1-(Azetidin-3-yl)piperidin-2-one hydrochloride 1-(Azetidin-3-yl)piperidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432680-40-4
VCID: VC2576867
InChI: InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;/h7,9H,1-6H2;1H
SMILES: C1CCN(C(=O)C1)C2CNC2.Cl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

1-(Azetidin-3-yl)piperidin-2-one hydrochloride

CAS No.: 1432680-40-4

Cat. No.: VC2576867

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)piperidin-2-one hydrochloride - 1432680-40-4

Specification

CAS No. 1432680-40-4
Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name 1-(azetidin-3-yl)piperidin-2-one;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;/h7,9H,1-6H2;1H
Standard InChI Key GFGCLGUUBBTGDK-UHFFFAOYSA-N
SMILES C1CCN(C(=O)C1)C2CNC2.Cl
Canonical SMILES C1CCN(C(=O)C1)C2CNC2.Cl

Introduction

Chemical Structure and Properties

1-(Azetidin-3-yl)piperidin-2-one hydrochloride consists of a piperidin-2-one ring connected to an azetidine moiety at the 3-position, with the compound existing as a hydrochloride salt. The molecule contains two nitrogen-containing heterocyclic rings joined through a C-N bond.

Basic Identification Data

The compound can be identified through several standard chemical identifiers as shown in Table 1:

ParameterValue
CAS Number1432680-40-4
Molecular FormulaC₈H₁₄N₂O·HCl
Molecular Weight190.67 g/mol
MFCD NumberMFCD24369160
SMILESC1CCN(C(=O)C1)C2CNC2
InChIInChI=1S/C8H14N2O/c11-8-3-1-2-4-10(8)7-5-9-6-7/h7,9H,1-6H2
InChIKeyLSSRIQKYDNRLIM-UHFFFAOYSA-N

Table 1: Chemical identifiers for 1-(Azetidin-3-yl)piperidin-2-one hydrochloride

Physical Properties

1-(Azetidin-3-yl)piperidin-2-one hydrochloride typically appears as a white crystalline solid with specific physical characteristics outlined in Table 2:

PropertyDescription
AppearanceWhite crystalline powder
SolubilityGood solubility in water, limited solubility in non-polar organic solvents
Recommended Storage Temperature4°C
Purity (Commercial)Typically ≥95%

Table 2: Physical properties of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride

Structural Characteristics

The molecule features two key structural components:

  • A six-membered piperidin-2-one ring with a carbonyl group

  • A four-membered azetidine ring connected at the 3-position

This unique structural arrangement contributes to its potential applications in medicinal chemistry, as both heterocyclic ring systems are commonly found in bioactive compounds.

Synthesis Methods

The synthesis of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride can be approached through various methodologies, though published literature specifically about this compound's synthesis is somewhat limited.

General Synthetic Route

The most commonly reported synthetic pathway involves the reaction of N-(3-azetidinyl)piperidine with hydrochloric acid. This reaction typically proceeds at ambient temperature and leads to crystallization of the hydrochloride salt from solution.

Hazard CodeDescriptionWarning Category
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Table 3: GHS hazard classifications for 1-(Azetidin-3-yl)piperidin-2-one hydrochloride

Structural Relationships and Analogues

1-(Azetidin-3-yl)piperidin-2-one hydrochloride belongs to a broader class of heterocyclic compounds that have attracted interest in medicinal chemistry research.

Related Compounds

Several structurally related compounds have been reported in the literature:

  • 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (CAS: 2126177-75-9) - A dihydrochloride salt variant with molecular formula C₈H₁₆Cl₂N₂O and molecular weight 227.13 g/mol

  • 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones - Reported as bioisosteres of spiro-oxindole piperidines with activity as mGlu₂ receptor positive allosteric modulators (PAMs)

  • 1,3′-Biazetidine derivatives - Synthesized through aza-Michael addition reactions and explored for potential pharmacological applications

Structural Significance in Drug Design

The azetidine and piperidine ring systems present in this compound are privileged structures in medicinal chemistry:

  • Azetidine rings: Their strained four-membered structure provides unique spatial arrangements that can enhance binding to biological targets

  • Piperidone rings: These saturated nitrogen heterocycles are common in various bioactive compounds and can serve as versatile scaffolds for drug design

SupplierCatalog NumberAvailable QuantitiesPurity
Combi-blocksJD-6453100mg, 250mg, 1g, 5g95%
AK Scientific3420EL (dihydrochloride form)250mg, 500mg, 1gNot specified

Table 4: Commercial availability of 1-(Azetidin-3-yl)piperidin-2-one hydrochloride

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